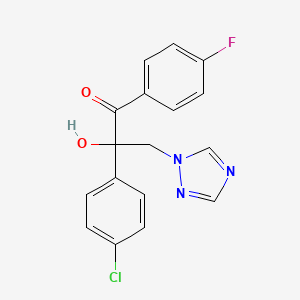
3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid is a chemical compound with the molecular formula C15H12OS3 and a molecular weight of 304.5 g/mol It is characterized by the presence of a ketone group, a dithioacid group, and a phenylthio group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid typically involves the reaction of 4-(phenylthio)benzaldehyde with a suitable dithioacid precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the phenylthio group may interact with thiol-containing enzymes, while the ketone group may participate in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-3-(p-(methylthio)phenyl)dithiopropionic acid: Similar structure but with a methylthio group instead of a phenylthio group.
3-Oxo-3-(p-(ethylthio)phenyl)dithiopropionic acid: Similar structure but with an ethylthio group instead of a phenylthio group.
Uniqueness
3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
41054-41-5 |
|---|---|
Fórmula molecular |
C15H12OS3 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
3-oxo-3-(4-phenylsulfanylphenyl)propanedithioic acid |
InChI |
InChI=1S/C15H12OS3/c16-14(10-15(17)18)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) |
Clave InChI |
GAVCSUDWLMBAJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


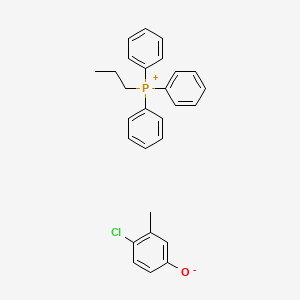
![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
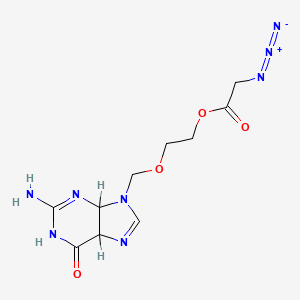
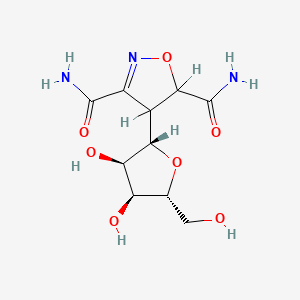
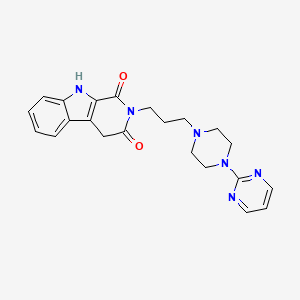
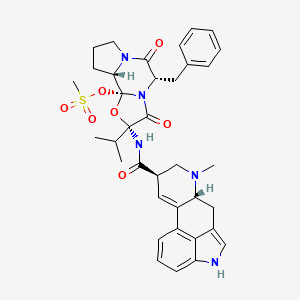

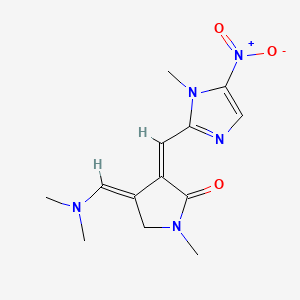
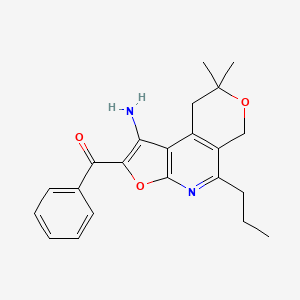

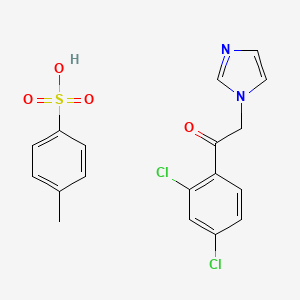
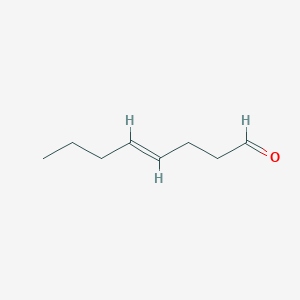
![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
